molecular formula C15H16FNO3S B11180224 N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B11180224
M. Wt: 309.4 g/mol
InChI Key: NUGNFGUSMSHGMP-UHFFFAOYSA-N
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Description

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C15H16FNO3S. It is a sulfonamide derivative, characterized by the presence of a benzyl group, a fluoro substituent, and a hydroxyethyl group attached to the benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-benzyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro substituent and hydroxyethyl group can enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the combination of its fluoro and hydroxyethyl substituents, which can enhance its reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H16FNO3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO3S/c16-14-6-8-15(9-7-14)21(19,20)17(10-11-18)12-13-4-2-1-3-5-13/h1-9,18H,10-12H2

InChI Key

NUGNFGUSMSHGMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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